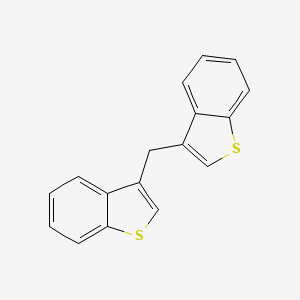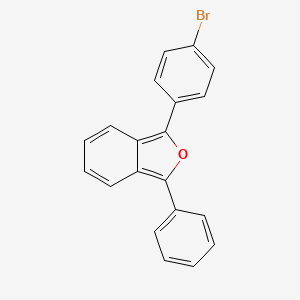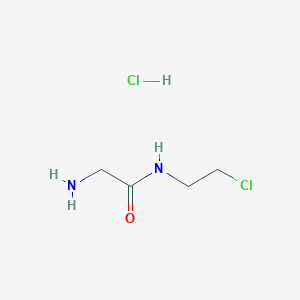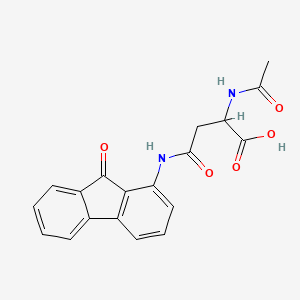
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine: is a synthetic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of an acetyl group and a fluorenone moiety attached to the asparagine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Fluorenone Derivative: The fluorenone moiety is synthesized through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation: The fluorenone derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Coupling with Asparagine: The acetylated fluorenone is coupled with asparagine through peptide bond formation. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The fluorenone moiety can undergo further oxidation to form more complex derivatives.
Reduction: Reduction of the fluorenone group can yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Fluorenyl alcohol derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
Chemistry: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The fluorenone moiety is known for its biological activity, which can be harnessed for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine involves its interaction with molecular targets such as enzymes and receptors. The fluorenone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)glycine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)alanine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)valine
Uniqueness: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is unique due to the presence of the asparagine amino acid, which imparts specific properties such as hydrogen bonding capability and solubility. This distinguishes it from other fluorenyl derivatives and makes it a valuable compound for various applications.
Propiedades
Número CAS |
31792-57-1 |
|---|---|
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-acetamido-4-oxo-4-[(9-oxofluoren-1-yl)amino]butanoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-10(22)20-15(19(25)26)9-16(23)21-14-8-4-7-12-11-5-2-3-6-13(11)18(24)17(12)14/h2-8,15H,9H2,1H3,(H,20,22)(H,21,23)(H,25,26) |
Clave InChI |
LAPLGDSKHNQRAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
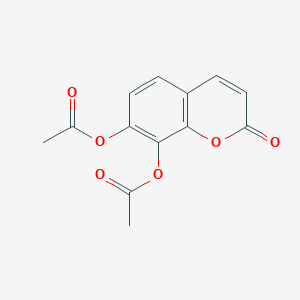
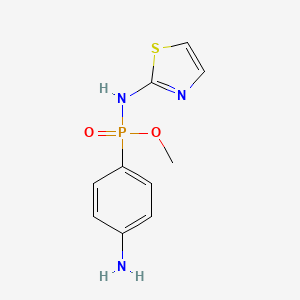
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)

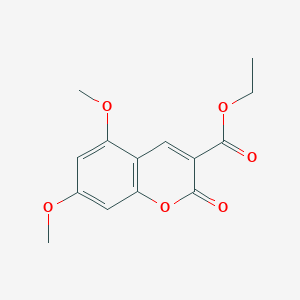
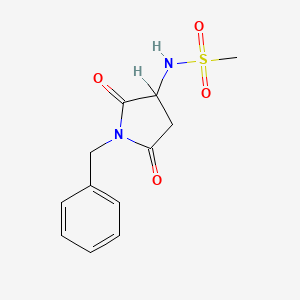
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
